molecular formula C19H18ClN3O2 B10833453 (3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone

(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone

Cat. No.: B10833453
M. Wt: 355.8 g/mol
InChI Key: UOYREAVBKXAAFN-UHFFFAOYSA-N
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Description

Ethynyl compound 1 is a versatile organic molecule characterized by the presence of an ethynyl group (-C≡CH). This functional group is known for its high reactivity and ability to participate in various chemical reactions. Ethynyl compounds are widely used in organic synthesis, materials science, and pharmaceuticals due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethynyl compound 1 can be synthesized through several methods. One common approach involves the reaction of carboranylcopper derivatives with 1-bromo-2-trimethylsilylacetylene, followed by the decomposition of the C-Si bond using an ethanolic base or potassium fluoride in a two-phase system . Another method involves the reaction of carboranylcopper derivatives with trans-1-halo-2-iodoethylenes, followed by dehydrohalogenation with sodium amide in liquid ammonia .

Industrial Production Methods

Industrial production of ethynyl compound 1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethynyl compound 1 undergoes various types of chemical reactions, including:

    Oxidation: Ethynyl compounds can be oxidized to form carbonyl compounds.

    Reduction: Reduction of ethynyl compounds can lead to the formation of alkenes or alkanes.

    Substitution: Ethynyl compounds can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethynyl compound 1 can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Ethynyl compound 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethynyl compound 1 involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo addition reactions, where it forms new bonds with other molecules, leading to the formation of more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Ethynyl compound 1 can be compared with other similar compounds, such as:

    Ethynylbenzene: Similar in structure but with a benzene ring attached to the ethynyl group.

    Propargyl alcohol: Contains an ethynyl group attached to a hydroxyl group.

    Phenylacetylene: Features a phenyl group attached to the ethynyl group.

The uniqueness of ethynyl compound 1 lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

[5-[2-(3-chlorophenyl)ethynyl]pyrimidin-2-yl]-(3,3-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C19H18ClN3O2/c1-19(2)13-25-9-8-23(19)18(24)17-21-11-15(12-22-17)7-6-14-4-3-5-16(20)10-14/h3-5,10-12H,8-9,13H2,1-2H3

InChI Key

UOYREAVBKXAAFN-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1C(=O)C2=NC=C(C=N2)C#CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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